
(Iodosyloxy)(dioxo)-lambda~5~-azane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Iodosyloxy)(dioxo)-lambda~5~-azane is a compound that features an iodine atom bonded to an oxygen atom, which is further bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Iodosyloxy)(dioxo)-lambda~5~-azane typically involves the reaction of iodine-containing compounds with nitrogen and oxygen sources under controlled conditions. One common method involves the use of iodine pentoxide (I2O5) and ammonia (NH3) in a solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(Iodosyloxy)(dioxo)-lambda~5~-azane undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: It can be reduced to form lower oxidation state iodine compounds.
Substitution: The iodine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogen exchange reactions often use reagents like chlorine gas (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Products include various oxides and oxygenated organic compounds.
Reduction: Reduced iodine compounds such as iodides.
Substitution: Halogenated derivatives and other functionalized products.
Scientific Research Applications
Chemistry
In chemistry, (Iodosyloxy)(dioxo)-lambda~5~-azane is used as an oxidizing agent in organic synthesis. It facilitates the formation of carbon-oxygen bonds and is employed in the synthesis of complex molecules .
Biology
The compound is studied for its potential biological activity, including antimicrobial and antiviral properties. It is also used in biochemical assays to study oxidative stress and related cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its oxidizing properties are harnessed in various manufacturing processes, including the synthesis of polymers and advanced materials .
Mechanism of Action
The mechanism of action of (Iodosyloxy)(dioxo)-lambda~5~-azane involves the transfer of oxygen atoms to substrates, leading to oxidation reactions. The compound interacts with molecular targets such as enzymes and proteins, modulating their activity through oxidative modifications. This can affect various cellular pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Iodoxybenzoic acid (IBX): Another iodine-based oxidizing agent used in organic synthesis.
Dess-Martin periodinane (DMP): A widely used reagent for the oxidation of alcohols to aldehydes and ketones.
Sodium periodate (NaIO4): An oxidizing agent used in the cleavage of vicinal diols.
Uniqueness
(Iodosyloxy)(dioxo)-lambda~5~-azane is unique due to its specific structure, which allows for selective oxidation reactions. Its ability to transfer oxygen atoms efficiently makes it a valuable reagent in both laboratory and industrial settings .
Properties
CAS No. |
76122-09-3 |
|---|---|
Molecular Formula |
INO4 |
Molecular Weight |
204.909 g/mol |
IUPAC Name |
iodosyl nitrate |
InChI |
InChI=1S/INO4/c3-1-6-2(4)5 |
InChI Key |
NTKWVWHVNDOGHE-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])OI=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



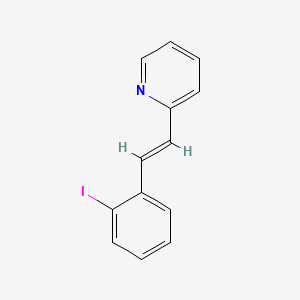
![Spiro[11.12]tetracosan-13-ol](/img/structure/B14433172.png)
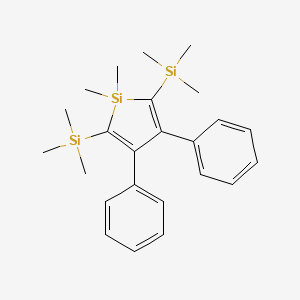

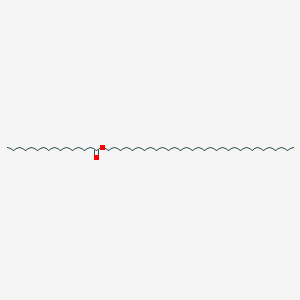

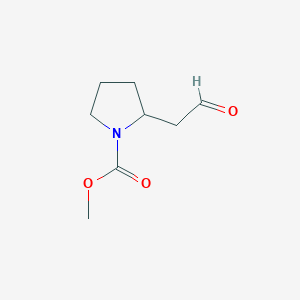
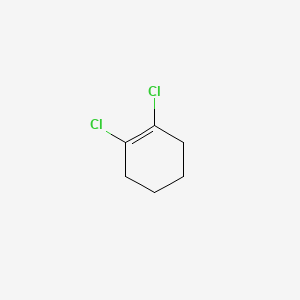


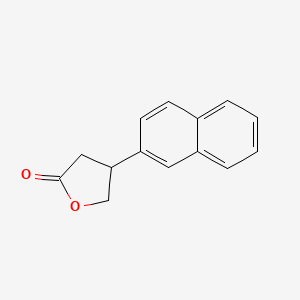
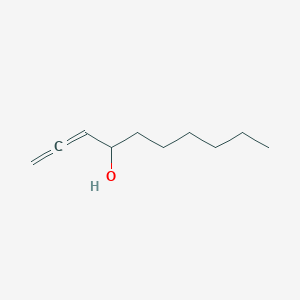
![9-[2-(4-Methoxyphenyl)ethyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14433236.png)
